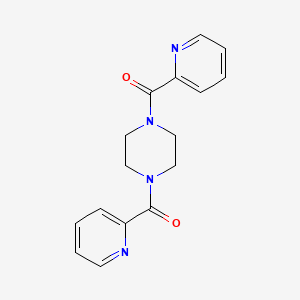
4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.38 g/mol.
Mecanismo De Acción
The mechanism of action of 4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties are due to its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Its herbicidal activity is thought to be due to its ability to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid biosynthesis in plants.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound exhibits low toxicity towards mammalian cells. However, its long-term effects on human health have not been fully studied. Its herbicidal activity has been reported to be selective towards certain weed species and does not affect the growth of crops at low concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate. One area of research is the development of new drugs for the treatment of pain and inflammation. Another area of research is the development of new herbicides that are more effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Métodos De Síntesis
The synthesis of 4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate can be achieved through various methods. One of the most common methods is the reaction of 4-methylbenzoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl acetoacetate to form the final compound. This method has been reported to yield a high purity product and is relatively simple to perform.
Aplicaciones Científicas De Investigación
4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
In agriculture, this compound has been reported to exhibit herbicidal activity against various weed species. It has also been shown to enhance the growth of certain crops, making it a potential candidate for the development of new plant growth regulators.
In industry, this compound has been used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes.
Propiedades
IUPAC Name |
(4-methylphenyl) 4-(tert-butylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-5-7-12(8-6-11)19-14(18)10-9-13(17)16-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZQFAWUPDSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-piperidinyl)ethyl]-1-naphthamide](/img/structure/B4893963.png)

![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)
![methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4894026.png)
![butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)
![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)

![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)